2,6-Dimethyl-1H-purine
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Overview
Description
2,6-Dimethyl-1H-purine is a heterocyclic aromatic organic compound belonging to the purine family. Purines are vital components in biochemistry, forming the backbone of nucleic acids like DNA and RNA. The compound’s structure consists of a fused pyrimidine-imidazole ring system, with methyl groups attached at the 2 and 6 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-1H-purine typically involves the alkylation of purine derivatives. One common method starts with the reaction of theophylline (1,3-dimethylxanthine) with methyl iodide in the presence of a base like potassium carbonate. The reaction proceeds under reflux conditions in a solvent such as dimethylformamide (DMF) to yield this compound .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethyl-1H-purine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding purine oxides.
Reduction: Reduction reactions can yield dihydropurine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the purine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products:
Oxidation: Purine oxides.
Reduction: Dihydropurine derivatives.
Substitution: Halogenated purines or other substituted derivatives.
Scientific Research Applications
2,6-Dimethyl-1H-purine has diverse applications in scientific research:
Biology: The compound is studied for its role in nucleic acid analogs and potential therapeutic agents.
Medicine: Research explores its potential as an anti-inflammatory and analgesic agent.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-1H-purine involves its interaction with specific molecular targets. It can inhibit enzymes like phosphodiesterases, leading to increased levels of cyclic AMP and cyclic GMP within cells . This inhibition can result in various physiological effects, including bronchodilation and anti-inflammatory responses.
Comparison with Similar Compounds
1,3-Dimethylxanthine (Theophylline): Shares a similar structure but with different methylation positions.
Caffeine (1,3,7-Trimethylxanthine): Another methylated purine derivative with stimulant properties.
Theobromine (3,7-Dimethylxanthine): Found in cocoa and chocolate, with mild stimulant effects.
Uniqueness: 2,6-Dimethyl-1H-purine is unique due to its specific methylation pattern, which influences its chemical reactivity and biological activity. Its distinct properties make it valuable for targeted research and industrial applications.
Properties
Molecular Formula |
C7H8N4 |
---|---|
Molecular Weight |
148.17 g/mol |
IUPAC Name |
2,6-dimethyl-7H-purine |
InChI |
InChI=1S/C7H8N4/c1-4-6-7(9-3-8-6)11-5(2)10-4/h3H,1-2H3,(H,8,9,10,11) |
InChI Key |
LCNSRLOKWJJBSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC(=N1)C)N=CN2 |
Origin of Product |
United States |
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